Impurity Designation: Unique Regulatory Identity as Ranolazine Impurity 31 and Lidocaine Impurity 34
N-(2,6-Dimethylphenyl)-2-hydroxyacetamide holds a uniquely defined regulatory identity as Ranolazine Impurity 31 (also designated as Ranolazine Impurity 5, RNZL-15 Impurity, or Impurity M) and Lidocaine Impurity 34 [1]. In contrast, structurally related compounds such as glycinexylidide (GX) and monoethylglycinexylidide (MEGX) are classified as active metabolites of lidocaine with distinct CAS numbers (e.g., MEGX: 7728-40-7) and impurity designations . The target compound is supplied with detailed characterization data compliant with regulatory guidelines and is specifically designated for ANDA analytical method development and validation [1].
| Evidence Dimension | Regulatory impurity designation |
|---|---|
| Target Compound Data | Ranolazine Impurity 31; Lidocaine Impurity 34; CAS 29183-14-0 |
| Comparator Or Baseline | Glycinexylidide (GX): active metabolite, not designated as ranolazine impurity; Monoethylglycinexylidide (MEGX): active metabolite, CAS 7728-40-7 |
| Quantified Difference | Target compound has specific impurity designation absent in comparators |
| Conditions | Regulatory classification; USP/EP impurity monographs |
Why This Matters
Procurement for pharmaceutical quality control requires the exact impurity designated in regulatory filings; substitution with a metabolite reference standard would invalidate analytical method specificity.
- [1] Veeprho. Ranolazine Impurity 31 (CAS 29183-14-0). Highly Characterized Reference Material Compliant with USP, EMA, JP, BP. View Source
